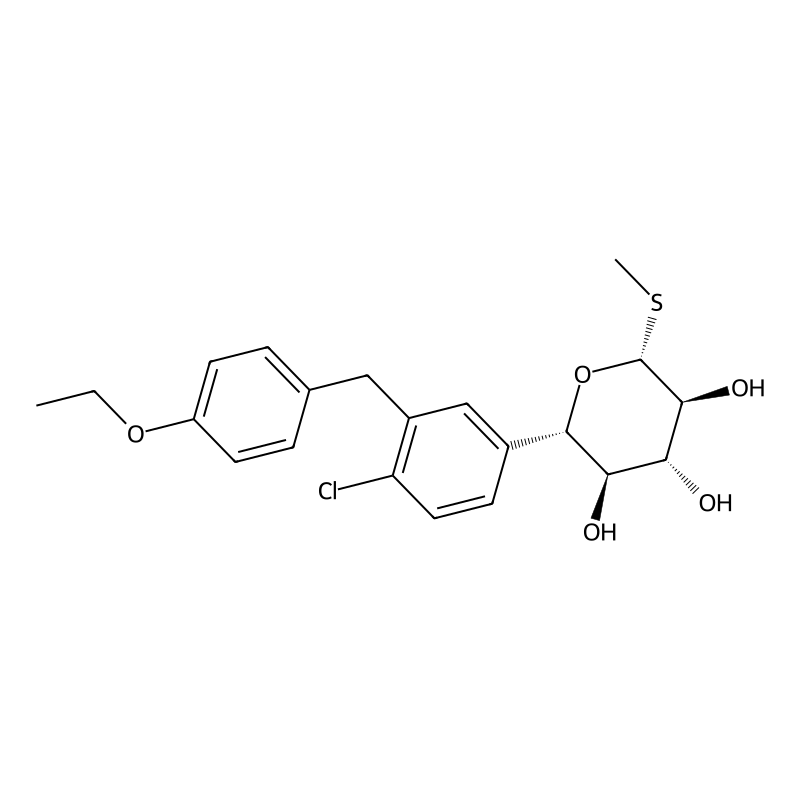

Sotagliflozin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sotagliflozin mechanism of action SGLT1 SGLT2 inhibition

Mechanism of Action and Signaling Pathways

Sotagliflozin's dual inhibition mechanism targets glucose regulation at two key points: renal reabsorption and intestinal absorption.

This compound's dual inhibition of SGLT1 and SGLT2 reduces blood glucose via intestinal and renal pathways.

SGLT2 Inhibition in the Kidney: SGLT2, located in the S1/S2 segments of the renal proximal tubule, is responsible for reabsorbing ~90% of the glucose filtered by the glomerulus [1] [2]. This compound's potent inhibition of SGLT2 blocks this reabsorption, leading to increased urinary glucose excretion (UGE) and subsequent reductions in plasma glucose levels, body weight, and blood pressure through mild osmotic diuresis [3] [1] [4].

SGLT1 Inhibition in the Intestine: SGLT1 is the primary transporter for glucose absorption in the gastrointestinal tract [1]. This compound's inhibition of SGLT1 delays the absorption of dietary glucose, leading to a blunting of postprandial hyperglycemia [3] [5]. The delivery of glucose to the distal small intestine may also stimulate the release of incretin hormones like GLP-1, which can further contribute to glycemic control [6] [2].

Clinical Efficacy and Key Trials

Clinical trials demonstrate this compound's efficacy in improving glycemic control and cardiovascular outcomes.

| Trial Name | Study Population | Key Efficacy Findings |

|---|---|---|

| SCORED [1] [7] | 10,584 patients with T2D, CKD, and CV risk factors | Significant reduction in the composite of CV deaths, HHF, and urgent HF visits (HR: 0.77). |

| SOLOIST-WHF [1] [7] [4] | 1,222 patients with T2D and recent worsening HF | Significant reduction in the total number of CV deaths, HHF, and urgent HF visits (Rate Ratio: 0.67). |

| Phase 2 in T1D [6] | 33 adults with T1D | 32.1% reduction in bolus insulin dose, 0.55% reduction in HbA1c, and increased time in target glucose range (68.2%). |

Experimental Protocol Considerations

For researchers designing studies, key methodological elements from clinical trials include:

- Patient Population: Trials have focused on Type 1 and Type 2 diabetes populations, with recent key studies enrolling patients with heart failure, chronic kidney disease, and other cardiovascular risk factors [1] [6] [4].

- Dosing and Administration: In clinical trials, this compound was typically administered orally once daily before the first meal of the day, with a common dosing regimen starting at 200 mg and titrating to 400 mg [3] [6] [4].

- Primary Endpoints: Glycemic trials used endpoints like change from baseline in bolus insulin dose and HbA1c [6]. Cardiovascular outcome trials used composite endpoints of cardiovascular death and heart failure events [1] [7].

- Key Assessments: Continuous glucose monitoring (CGM) to determine mean daily glucose and time-in-range; Mixed-Meal Tolerance Tests (MMTT) to assess postprandial glucose and incretin hormones; and standardized collection of cardiovascular and renal events [6].

Safety and Tolerability Profile

The safety profile is characterized by effects related to its mechanism and drug class.

- Diabetic Ketoacidosis (DKA): A known risk, including euglycemic DKA, particularly in patients with Type 1 diabetes [3] [1].

- Genitourinary Infections: Increased risk of genital mycotic infections due to glucosuria [3] [1] [4].

- Volume Depletion: Can cause hypotension and dehydration, especially in elderly patients or those on diuretics [3] [4].

- Gastrointestinal Effects: Diarrhea occurs more frequently with this compound than placebo, attributed to SGLT1 inhibition in the gut [1] [4].

References

- 1. This compound, a dual SGLT1 and SGLT2 inhibitor [pmc.ncbi.nlm.nih.gov]

- 2. This compound, the first dual SGLT inhibitor: current outlook and ... [cardiab.biomedcentral.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound (Inpefa): SGLT2/SGLT1 Inhibitor [accp.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound, a Dual SGLT1 and SGLT2 Inhibitor, as ... [pmc.ncbi.nlm.nih.gov]

- 7. A Review of the Potential Role of this compound: A Dual SGLT2 ... [pmc.ncbi.nlm.nih.gov]

Sotagliflozin pharmacokinetics metabolism UGT1A9 CYP3A4

Metabolic Pathways and Pharmacokinetics

The following diagram illustrates the primary metabolic pathways and elimination routes of sotagliflozin.

This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations (T_max) between 1.25 and 4 hours [1] [2]. Its oral bioavailability is estimated at 71% [1].

Key Metabolic Pathways

- Primary Metabolism: this compound is predominantly metabolized by UGT1A9 to form its major, inactive 3-O-glucuronide metabolite (M19) [1] [3] [4]. This metabolite accounts for over 94% of the circulating drug-related material in plasma [1] [4].

- Minor Metabolism: A smaller fraction of this compound undergoes oxidation via the CYP3A4 enzyme [1] [3] [5].

- Metabolite Activity: The primary M19 metabolite is considered effectively inactive, demonstrating >275-fold less activity at SGLT1 and SGLT2 compared to the parent drug [1].

Elimination

This compound is primarily eliminated renally, with 57% of an administered dose recovered in urine and 37% in feces [1]. The mean terminal half-life of this compound ranges from 21 to 35 hours, which supports once-daily dosing [1] [2].

Summary of Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for this compound and its major metabolite from a Phase I study in healthy subjects [2].

| Parameter | This compound (200 mg) | This compound (400 mg) | Metabolite LX4211-GLU (M19) (200 mg) | Metabolite LX4211-GLU (M19) (400 mg) |

|---|---|---|---|---|

| C_max (ng/mL) | 568.0 | 1140.0 | 1970.0 | 3920.0 |

| AUC_tau (ng·h/mL) | 6050.0 | 12100.0 | 24600.0 | 49200.0 |

| T_max (h) | 1.0 | 1.0 | 2.0 | 2.0 |

| t_½ (h) | 21 - 35 | 21 - 35 | 19 - 26 | 19 - 26 |

| Accumulation Ratio (R_ac) | 1.57 (C_max) / 1.84 (AUC) | 1.57 (C_max) / 1.84 (AUC) | Similar to parent | Similar to parent |

Note: The study demonstrated that this compound exhibits dose-proportional systemic exposure and a moderate degree of accumulation upon multiple dosing [2]. The metabolite LX4211-GLU (M19) showed similar pharmacokinetic features [2].

Experimental Protocols for Key Assays

For researchers seeking to investigate this compound's metabolism, the following methodologies from clinical studies can serve as a reference.

In Vitro Metabolism and Transporter Studies

While specific in vitro experimental details are not fully elaborated in the search results, the following key findings are reported and can guide assay design:

- Metabolite Identification: The major metabolite (M19) was identified as a 3-O-glucuronide conjugate using radiolabeled this compound, with metabolite profiles analyzed in plasma and excreta [1].

- Enzyme Phenotyping: The specific enzymes involved were identified using in vitro systems. This compound is a substrate of UGT1A9, and to a lesser extent, UGT1A1, UGT2B7, and CYP3A4 [1] [4].

- Transporter Interaction: In vitro studies show this compound is a substrate of OAT3, OATP1B1, and OATP1B3 transporters, but does not inhibit OAT1 or OCT2 at clinical concentrations [3]. It has also shown an inhibitory effect on P-glycoprotein (P-gp) and BCRP [3].

In Vivo Clinical Pharmacokinetic Study

A referenced Phase I study used this protocol [2]:

- Design: A randomized, double-blind, placebo-controlled, ascending multiple-dose study.

- Population: Healthy Chinese subjects.

- Dosing: 200 mg or 400 mg of this compound or placebo once daily for 8 consecutive days, administered before the first meal.

- PK Sampling: Blood samples collected pre-dose and multiple time points post-dose on Day 1 and Day 8.

- Analysis: PK parameters (C_max, AUC_tau, T_max, t_½) were determined using non-compartmental analysis for both this compound and its M19 metabolite.

Clinical Implications for Drug Development

Understanding this compound's metabolic profile is crucial for anticipating drug-drug interactions (DDIs) and making clinical decisions.

Potential Drug-Drug Interactions (DDIs):

- Enzyme Inducers: Coadministration with strong inducers of UGT1A9 (e.g., rifampin) may decrease this compound exposure, potentially reducing its efficacy [6] [3] [7]. Consider monitoring clinical status.

- Narrow Therapeutic Index Drugs: this compound increases the exposure of digoxin (a P-gp substrate) and may decrease serum lithium concentrations. Monitoring of drug levels is recommended [6] [3] [7].

- Hypoglycemic Agents: this compound may increase the risk of hypoglycemia when used with insulin or insulin secretagogues (e.g., sulfonylureas). A lower dose of the concomitant agent may be required [6] [3].

Special Populations:

- Hepatic Impairment: No dosage adjustment is needed for mild hepatic impairment (Child-Pugh A). Use is not recommended in patients with moderate to severe hepatic impairment (Child-Pugh B or C) due to a lack of data [3] [7].

- Renal Impairment: The safety profile across eGFR subgroups (down to 25 mL/min/1.73 m²) is consistent with the known safety profile, though there is an increase in volume-related adverse events (e.g., hypotension) in patients with eGFR <30 mL/min/1.73 m² [6] [7].

References

- 1. : Uses, this compound , Mechanism of... | DrugBank Online Interactions [go.drugbank.com]

- 2. Pharmacokinetics, Pharmacodynamics, Safety and Tolerability ... [pmc.ncbi.nlm.nih.gov]

- 3. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. KEGG DRUG: this compound [kegg.jp]

- 6. DailyMed - INPEFA- this compound tablet [dailymed.nlm.nih.gov]

- 7. Inpefa ( this compound ) dosing, indications, interactions , adverse effects... [reference.medscape.com]

Sotagliflozin IC50 SGLT2 vs SGLT1 selectivity

Selectivity in Context

To appreciate sotagliflozin's pharmacology, it is useful to compare its selectivity with other established SGLT inhibitors, which are predominantly SGLT2-selective.

| Inhibitor | Reported Selectivity for SGLT2 over SGLT1 |

|---|---|

| This compound | 20-fold [1] [2] |

| Canagliflozin | 250-fold [1] |

| Dapagliflozin | 1,200-fold [1] |

| Empagliflozin | 2,500-fold [1] |

This relatively lower selectivity is a designed feature, enabling this compound to simultaneously target glucose regulation at two key sites: the kidney (via SGLT2) and the gastrointestinal tract (via SGLT1) [2].

Mechanism of Action and Experimental Insights

The distinct IC₅₀ values for SGLT2 and SGLT1 translate into a coordinated dual mechanism of action, which is illustrated in the following diagram.

This compound's dual inhibition of SGLT2 in the kidney and SGLT1 in the intestine underlies its unique physiological effects.

Molecular and Structural Evaluation Methods

The inhibitory potency (IC₅₀) of compounds like this compound is typically determined through in vitro assays:

- Cell-Based Uptake Assays: Engineered cell lines (e.g., Chinese Hamster Ovary cells) expressing human SGLT1 or SGLT2 are incubated with a fluorescent or radiolabeled glucose analog (e.g., α-Methyl-D-glucopyranoside). The test inhibitor is applied at varying concentrations. After incubation, cellular glucose uptake is measured, and data is fitted to a dose-response curve to calculate the IC₅₀ [3].

- Binding Affinity Studies: Isolated membrane preparations containing the target SGLT proteins are used in competition binding experiments with a known high-affinity radioligand. The concentration of this compound required to displace 50% of the bound radioligand provides a measure of its binding affinity (Kᵢ) [2].

- Structural Biology Techniques: Advanced methods like cryo-electron microscopy (cryo-EM) have resolved high-resolution structures of human SGLT1 and SGLT2, both alone and in complex with inhibitors. These structures allow researchers to visualize the binding pocket, identify key interacting residues, and use molecular dynamics (MD) simulations to understand the atomic-level details of inhibitor binding and the conformational changes that lead to transport inhibition [4] [3].

In Vivo and Clinical Correlation

The in vitro potency is translated into clinical effect through dedicated trials:

- Proof-of-Concept Studies: Early-phase trials in patients with type 2 diabetes demonstrated that this compound treatment led to a dose-dependent increase in urinary glucose excretion (confirming SGLT2 inhibition) and a reduction in postprandial glucose levels (confirming SGLT1 inhibition) [2].

- Cardiovascular Outcome Trials: Large-scale trials like SCORED and SOLOIST-WHF validated the clinical benefits of this dual mechanism, showing significant reductions in heart failure events and, uniquely among SGLT inhibitors, a reduction in major adverse cardiovascular events (MACE), including myocardial infarction and stroke [5] [6] [7]. The SGLT1 inhibition is hypothesized to contribute to this ischemic benefit, potentially via reduced postprandial hyperglycemia and oxidative stress [1] [6].

References

- 1. Dual SGLT1 and SGLT2 inhibition: more than the sum of its ... [revespcardiol.org]

- 2. , the this compound dual SGLT inhibitor: current outlook and... first [cardiab.biomedcentral.com]

- 3. Molecular mechanisms and computational insights into ... [frontiersin.org]

- 4. Comparison of SGLT , 1 , and Dual Inhibitor biological activity in... SGLT 2 [pmc.ncbi.nlm.nih.gov]

- 5. “Is this compound a 'wonder drug'? A review of its impact on ... [pmc.ncbi.nlm.nih.gov]

- 6. Dual SGLT /2 Inhibitor Protects Against MI and Stroke 1 [medscape.com]

- 7. Effect of this compound on major adverse cardiovascular events [sciencedirect.com]

Sotagliflozin pharmacology and preclinical studies

Mechanism of Action and Differentiating Features

Sotagliflozin's core mechanism is the simultaneous inhibition of SGLT2 and SGLT1, setting it apart from selective SGLT2 inhibitors. The table below details the functions of these targets and the consequences of their inhibition.

| Target | Primary Location | Primary Physiological Function | Effect of Inhibition |

|---|---|---|---|

| SGLT2 | Kidney (S1/S2 segments of proximal tubule) | Reabsorbs ~97% of glucose filtered by glomerulus [1] | Increases urinary glucose excretion (UGE), lowering blood glucose [2] |

| SGLT1 | Gastrointestinal tract (small intestine); Kidney (S3 segment of proximal tubule) | Primary transporter for intestinal glucose absorption; reabsorbs residual glucose in kidney [3] [1] | Delays intestinal glucose absorption, blunts postprandial glucose excursion, increases GLP-1 and PYY release [3] [4] |

This compound has a 20-fold selectivity for SGLT2 over SGLT1 (SGLT2 IC₅₀ = 0.0018 μmol/L; SGLT1 IC₅₀ = 0.036 μmol/L) [3]. This balance provides significant glycemic efficacy while avoiding severe gastrointestinal side effects associated with complete SGLT1 inhibition [3]. The dual action means its glucose-lowering effect is sustained even in patients with declining kidney function, as the intestinal SGLT1 inhibition remains effective [3].

Summary of Key Preclinical Findings

Preclinical studies in animal models have been crucial in elucidating the potential benefits of this compound across various conditions, leading to subsequent clinical trials.

| Disease Model | Key Preclinical Findings | Implied Mechanism | Relevant Clinical Trial |

|---|---|---|---|

| Salt-Sensitive Hypertension & CKD [1] | More effective than dapagliflozin (SGLT2i) in attenuating hypertension and kidney injury; enhanced urinary Na⁺/Cl⁻ excretion; doubled fractional glucose excretion. | Superior natriuresis and glucosuria from dual SGLT1/2 inhibition in kidney. | SCORED [5] [6] |

| High-Fat Diet Cardiac Injury [7] | Reduced blood glucose, body weight, blood lipids; attenuated cardiac inflammatory injury; inhibited P38MAPK and JNK signaling pathways. | Systemic metabolic improvement & direct cardiac anti-inflammatory effects. | SOLOIST-WHF [5] |

| Cystic Fibrosis-Liver Disorder [8] | Attenuated liver-associated disorders in a cystic fibrosis rabbit model. | Correction of SGLT1-mediated pathology at a systemic level. | N/A |

The following diagram illustrates the signaling pathways implicated in this compound's cardioprotective effects, as identified in the high-fat diet mouse model study [7]:

This compound's proposed cardioprotective mechanism via P38MAPK and JNK pathway inhibition.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key preclinical studies.

Protocol 1: Salt-Sensitive Hypertension and Kidney Injury Model [1]

- Animal Model: Well-established rat model of salt-induced hypertension and chronic kidney disease.

- Experimental Groups: Comparison between dual SGLT1/2 inhibition (this compound) and selective SGLT2 inhibition (dapagliflozin).

- Key Measurements:

- Hemodynamics: Mean arterial pressure.

- Renal Function: Urinary sodium and chloride excretion, fractional glucose excretion.

- Kidney Injury Assessment: Established biomarkers and histological analysis.

- Molecular Profiling: Modulation of lipid metabolism and inflammatory signaling pathways in the kidney, analyzed region-specific manner.

- Outcome: this compound produced a greater reduction in blood pressure and more effectively attenuated kidney injury than dapagliflozin.

Protocol 2: High-Fat Diet-Induced Obesity and Cardiac Injury Model [7]

- Animal Model: Diet-induced obese mouse model.

- Intervention: Administered this compound after successful model establishment.

- Key Measurements:

- Metabolic Parameters: Body weight, blood glucose, and blood lipid levels monitored over time (e.g., 22 weeks).

- Cardiac Assessment: Histological evaluation of heart tissue and transcriptomic profiling.

- Mechanistic Analysis: Network pharmacology analysis and investigation of signaling pathways (P-P38MAPK, P-JNK) via Western Blot and other biochemical assays.

- Outcome: this compound systemically improved metabolic status and provided cardioprotection associated with the inhibition of myocardial inflammatory responses, specifically via the P38MAPK and JNK pathways.

Translation to Clinical Outcomes

The promising preclinical data for this compound has been substantiated by major clinical trials, leading to its FDA approval for reducing cardiovascular risk in patients with heart failure or type 2 diabetes, chronic kidney disease, and other cardiovascular risk factors [2] [6].

- SOLOIST-WHF Trial: Demonstrated a significant reduction in the incidence of cardiovascular events and improvements in heart failure outcomes among type 2 diabetes patients recently hospitalized for worsening heart failure [5].

- SCORED Trial: Showed that this compound significantly reduces the risk of cardiovascular death, heart failure hospitalization, and, notably, heart attacks and strokes [5] [6]. This reduction in major adverse cardiovascular events (MACE) highlights the unique benefits of its dual SGLT1/2 inhibition [6].

References

- 1. Preclinical evidence supports this compound's superior ... [news-medical.net]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound, a Dual SGLT1 and SGLT2 Inhibitor, as ... [pmc.ncbi.nlm.nih.gov]

- 4. Development of this compound, a dual sodium-dependent ... [pubmed.ncbi.nlm.nih.gov]

- 5. “Is this compound a 'wonder drug'? A review of its impact on ... [pmc.ncbi.nlm.nih.gov]

- 6. Study Finds That an SGLT Inhibitor Is the First of Its Kind to ... [reports.mountsinai.org]

- 7. This compound provides additional benefits for high-fat diet ... [sciencedirect.com]

- 8. This compound attenuates liver-associated disorders in cystic ... [insight.jci.org]

Comprehensive Technical Profile: Sotagliflozin (ADME Properties)

Drug Overview and Clinical Significance

Sotagliflozin (LX4211) represents a novel therapeutic class in diabetes management as a first-in-class dual sodium-glucose co-transporter (SGLT) 1 and 2 inhibitor. This small molecule exhibits a 20-fold higher selectivity for SGLT2 (IC₅₀ = 1.8 nM) compared to SGLT1 (IC₅₀ = 36 nM), enabling simultaneous inhibition of renal glucose reabsorption and intestinal glucose absorption through its distinct dual mechanism of action [1]. The drug has demonstrated significant clinical benefits in both type 1 and type 2 diabetes, with recent Phase III trials (SOLOIST-WHF and SCORED) showing reduced cardiovascular deaths and heart failure hospitalizations in high-risk patients [2]. Unlike selective SGLT2 inhibitors, this compound's partial SGLT1 inhibition delays and blunts intestinal glucose absorption, resulting in reduced postprandial glucose excursions and lower insulin levels after meals, offering a unique approach to glycemic control [3]. The European Union has approved this compound as an adjunct to insulin therapy in type 1 diabetes patients with BMI ≥27 kg/m² who fail to achieve adequate glycemic control with optimal insulin therapy alone [2].

Comprehensive ADME Profile

Pharmacokinetic Parameters and Properties

Table 1: Absorption and Distribution Properties of this compound

| Parameter | Value/Result | Experimental Conditions |

|---|---|---|

| Absorption | ||

| Tₘₐₓ (time to peak concentration) | 1.0 hour | Chinese healthy subjects, 200 mg & 400 mg MD [2] |

| Systemic exposure | Dose-proportional | 200 mg & 400 mg doses [2] |

| Accumulation ratio (Rac) | Cₘₐₓ: 1.57; AUCτ: 1.84 | Multiple dosing (8 days) [2] |

| Distribution | ||

| Apparent volume of distribution | Not quantitatively specified | Data derived from plasma concentration measurements [2] |

| Tissue distribution | SGLT1-rich tissues (intestine, heart, lungs) | Based on SGLT1 expression sites [1] |

| Special distribution feature | Higher intestinal lumen concentrations | Potentiates local SGLT1 inhibition [1] |

Table 2: Metabolism and Excretion Parameters of this compound

| Parameter | Value/Result | Experimental Conditions |

|---|---|---|

| Metabolism | ||

| Primary metabolic pathway | Glucuronidation | Human studies [2] |

| Primary metabolite | LX4211-GLU (this compound-3-O-glucuronide) | Identification in plasma [2] |

| Metabolic features | Rapid formation, similar PK to parent | Multiple dose study [2] |

| Excretion | ||

| Primary excretion route | Urinary glucose excretion | SGLT2 inhibition mechanism [1] [2] |

| UGE significance | Primary pharmacodynamic effect | Direct measure of SGLT2 inhibition [2] |

| Fecal excretion | Not quantitatively specified | Potential route for unabsorbed drug [4] |

Critical ADME Characteristics

This compound demonstrates favorable pharmacokinetic properties supporting once-daily dosing, with rapid absorption (Tₘₐₓ = 1.0 hour) and dose-proportional systemic exposure across the therapeutic range (200-400 mg) [2]. The drug undergoes moderate accumulation (1.57-fold for Cₘₐₓ, 1.84-fold for AUCτ) with repeated once-daily dosing, reaching steady state within 8 days [2]. The glucuronidation metabolic pathway produces the primary metabolite LX4211-GLU, which exhibits similar pharmacokinetic features to the parent compound and is not considered responsible for primary pharmacological activity [2].

The distribution profile is characterized by sufficient exposure to SGLT1-rich tissues, particularly the intestinal lumen where higher local concentrations enhance the inhibition of intestinal SGLT1, contributing to the delayed glucose absorption observed clinically [1]. This tissue distribution pattern underlies the dual mechanism of action, with SGLT2 inhibition in the kidney mediating urinary glucose excretion and SGLT1 inhibition in the intestine delaying postprandial glucose absorption [3]. The primary excretory effect is pharmacodynamically mediated through urinary glucose excretion rather than renal elimination of the parent compound, which is consistent with the drug's mechanism of action [2].

Experimental Protocols and Methodologies

Clinical Study Designs

Table 3: Key Clinical Study Designs for this compound ADME Characterization

| Study Type | Design | Population | Key Assessments |

|---|---|---|---|

| Phase I PK/PD [2] | Randomized, double-blind, placebo-controlled, multiple ascending dose | Chinese healthy subjects (N=24) | Plasma PK, urinary glucose excretion, safety |

| Intestinal Glucose Absorption [3] | Randomized, double-blind, 3-period crossover | Healthy adults (N=24) | Rate of appearance of oral glucose (RₐO), postprandial glucose, insulin |

| Mass Balance & Distribution [4] | Preclinical and clinical ADME | Animal models & human tissues | Radiolabeled drug distribution, tissue concentrations |

Analytical Methodologies

Pharmacokinetic Assessment: Plasma samples were collected pre-dose and at multiple time points post-dose (Day 1 and Day 8). Liquid chromatography-mass spectrometry (LC-MS/MS) was employed for quantitative analysis of this compound and its LX4211-GLU metabolite, using specific mass transitions for selective reaction monitoring (SRM). The lower limit of quantification was established to ensure precise measurement of plasma concentrations across the anticipated concentration range [2].

Pharmacodynamic Evaluation: The dual glucose tracer method was utilized to measure the rate of appearance of oral glucose (RₐO). Subjects received stable isotope-labeled glucose ([6,6-²H₂] glucose and [1-²H₁] glucose) with standardized mixed meals, combined with continuous [U-¹³C₆] glucose infusion. Plasma enrichment profiles were analyzed to distinguish between endogenous and exogenous glucose sources, providing precise measurement of intestinal glucose absorption kinetics under different treatment conditions [3].

Urinary Glucose Excretion: Urine samples were collected at specified intervals following drug administration. Total glucose content was quantified using standardized enzymatic assays, with 24-hour cumulative excretion calculated as the primary endpoint reflecting SGLT2 inhibitory activity [2].

Mechanisms, Pathways, and Visualizations

Dual Inhibition Mechanism and Metabolic Pathway

The following diagram illustrates this compound's dual mechanism of action targeting both intestinal SGLT1 and renal SGLT2 transporters:

This compound's dual SGLT1/SGLT2 inhibition reduces glucose absorption and reabsorption, lowering postprandial glucose and increasing urinary glucose excretion [1] [3].

Metabolic Pathway Visualization

The metabolic transformation of this compound occurs primarily through glucuronidation, as depicted in the following pathway:

This compound is metabolized to LX4211-GLU via glucuronidation; this metabolite exhibits similar PK features to the parent drug [2].

Conclusion and Research Implications

This compound demonstrates favorable pharmacokinetic properties including rapid absorption, dose-proportional exposure, and moderate accumulation with once-daily dosing. Its unique dual inhibition profile differentiates it from selective SGLT2 inhibitors, providing complementary mechanisms for glycemic control through both reduced renal glucose reabsorption and delayed intestinal glucose absorption. The translational research approach combining advanced analytical techniques (LC-MS/MS) with sophisticated clinical methodologies (dual glucose tracer) has enabled comprehensive characterization of its ADME properties and mechanism of action.

References

- 1. This compound, the first dual SGLT inhibitor: current outlook ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, Pharmacodynamics, Safety and Tolerability ... [pmc.ncbi.nlm.nih.gov]

- 3. Decreases Postprandial Glucose and Insulin... This compound [pmc.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/medicine-and-dentistry/ absorption ... [sciencedirect.com]

Sotagliflozin tissue distribution heart lung liver

Experimental Models and Protocols

The following table outlines the methodologies from key preclinical studies investigating sotagliflozin's effects in various tissues.

| Study Focus | Experimental Model | This compound Dosing Protocol | Key Methodologies & Assessments |

|---|

| Cardiac & Metabolic Effects [1] | High-fat diet-induced obese mice | 10 mg/kg/day for 22 weeks [1] | • Body weight and blood glucose monitoring • Oral glucose tolerance test (OGTT) • Histological analysis of heart tissue (H&E, Masson's trichrome) • Western blot (P38MAPK, JNK signaling pathways) [1] | | Cardiac Pressure Overload [2] | Mice with transverse aortic constriction (TAC) on normal or high-fat diet | 10 mg/kg body weight via oral gavage once daily for 7 weeks [2] | • Cardiac catheterization (carotid pressure differential) • Indirect calorimetry (energy expenditure) • Histology (cardiac hypertrophy, fibrosis) • Glomerular filtration rate (GFR) measurement [2] | | Liver-Associated Disorders [3] | Cystic fibrosis rabbit model | 10 mg/kg/day via oral gavage for 12-16 weeks [3] | • Serum liver enzyme analysis (ALT, AST, ALP) • Liver histology (H&E, Trichrome stains) • Bile acid measurement in serum, liver, and gallbladder [3] |

Mechanism of Action and Tissue Signaling Pathways

The diagram below illustrates the multi-tissue mechanism of action of this compound and its investigated signaling pathways in cardiac tissue.

This compound's tissue distribution is inferred from the presence of its SGLT1 and SGLT2 targets. While robust quantitative human tissue concentration data from clinical trials is not fully detailed in the available search results, the expression of these targets explains its multi-organ effects.

References

forced degradation studies Sotagliflozin stability indicating method

Comparison of Recent Analytical Methods for Sotagliflozin

The table below summarizes key parameters from recently published stability-indicating chromatographic methods for this compound.

| Method Feature | UPLC (Stability-Indicating) [1] | UPLC (PDA Detection) [2] | RP-HPLC [3] | RP-HPLC (Comparative Study) [4] |

|---|---|---|---|---|

| Stationary Phase | Phenyl Column (100 × 1.0 mm, 1.7 µm) | BEH C18 (2.1 x 50 mm, 1.7 µm) | Agilent C18 (250X4.6mm) 5µ | C18 Column (details not specified) |

| Mobile Phase | 0.1% Formic Acid: Acetonitrile (50:50 v/v) | 0.1% OPA Buffer: Acetonitrile (30:70 v/v) | Potassium Dihydrogen Phosphate Buffer (0.05M, pH 3.5): Methanol (45:55) mixed with Acetonitrile (50:50) | Acetonitrile: 0.1% Orthophosphoric Acid (40:60 v/v) |

| Flow Rate (mL/min) | 0.2 | 0.25 | 1.5 | 1.0 |

| Detection Wavelength | 242 nm | 225 nm | 300 nm | 249 nm |

| Retention Time | 0.761 min | 0.516 min | 3.29 min | 3.748 min |

| Linearity Range | 4–60 µg/mL | 10–50 µg/mL | Not Specified | Validated (Range not specified) |

| Key Claim | Peaks of degradants well resolved from pure drug. | Suitable for bulk and tablet analysis. | Method validated as per ICH guidelines. | Reliable, quick, accurate, and easy to use. |

Detailed Protocol: Forced Degradation and Method Application

The following workflow and protocol are synthesized from the reviewed literature, with the UPLC method from Sivakumar et al. (2025) serving as a robust, modern reference [1].

Chromatographic Conditions

This protocol adopts the conditions from the stability-indicating UPLC method [1].

- Apparatus: Ultra-Performance Liquid Chromatography (UPLC) system with Photo-Diode Array (PDA) detector.

- Column: Phenyl (100 × 1.0 mm, 1.7 µm particle size).

- Mobile Phase: 0.1% Formic Acid (FA) and Acetonitrile (ACN) in a 50:50 (v/v) ratio.

- Flow Rate: 0.2 mL/min.

- Column Temperature: Ambient (approx. 25°C).

- Injection Volume: Not specified in results; 1-5 µL is typical for UPLC.

- Detection: 242 nm.

- Run Time: ~2 minutes (based on a retention time of 0.761 min).

- Data System: Empower-2.0 or equivalent software.

Sample and Standard Preparation

- Standard Stock Solution: Accurately weigh and transfer about 10 mg of this compound working standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase or acetonitrile) to obtain a concentration of 1 mg/mL [2].

- Working Standard Solution: Pipette 0.4 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain a 40 µg/mL solution (within the linearity range) [1].

- Test Sample Solution (from Tablet Dosage Form): Weigh and powder not less than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15-20 minutes to dissolve, cool, and make up to volume. Filter through a 0.45 µm or 0.2 µm membrane filter. Further dilute as needed to obtain a final concentration within the linear range [2] [4].

Forced Degradation Studies Protocol

Perform stress studies on the drug substance (pure API) to generate significant degradation (typically 5-20%) [1] [2]. The table below outlines specific stress conditions.

| Stress Condition | Protocol Details | Observation (from research) |

|---|---|---|

| Acidic Hydrolysis | Treat sample with 0.1 N - 1 N Hydrochloric Acid (HCl) at room temperature or elevated temperature (e.g., 60°C) for several hours to days [2]. | The stability-indicating method showed well-resolved degradant peaks [1]. |

| Basic Hydrolysis | Treat sample with 0.1 N - 1 N Sodium Hydroxide (NaOH) at room temperature or elevated temperature for a defined period [2]. | Degradant peaks were resolved from the pure drug peak [1]. |

| Oxidative Degradation | Treat sample with 1-3% w/v Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours or less [2]. | The method was effective in separating oxidative degradants [1]. |

| Thermal Degradation | Expose the solid API to dry heat in an oven at 105°C for a defined period (e.g., 24 hours) [2]. | The method demonstrated stability-indicating power under thermal stress [1]. |

| Photolytic Degradation | Expose the solid API to direct daylight or a calibrated light source as per ICH Q1B guidelines [2]. | The method was suitable for analyzing photolytic degradation [1]. |

> Safety Note: After acid, base, or oxidative stress, neutralize the solution or quench the reaction before analysis. For thermal and photolytic stress, prepare the sample solution after the stress period using the standard procedure [2] [5].

Method Validation Parameters

The referenced UPLC method was validated as per ICH Q2(R1) guidelines [1]. The table below summarizes the expected outcomes.

| Validation Parameter | Results & Acceptance Criteria |

|---|---|

| Specificity | No interference from blank, placebo, or degradation products. Peak purity of this compound should pass [1]. |

| Linearity | Range: 4–60 µg/mL. Correlation Coefficient (R²): 0.9998. Regression Equation: y = 64712.07x + 46933.12 [1]. |

| Precision (%RSD) | System Precision: %RSD < 1% for six replicate injections. Method Precision: %RSD < 2% [1] [2]. |

| Accuracy (% Recovery) | Mean recovery between 100.3–100.6% for this compound [1]. |

| LOD & LOQ | LOD: 0.12 µg/mL (S/N = 3). LOQ: 0.4 µg/mL (S/N = 10) [1]. |

| Robustness | The method is robust with deliberate, small changes in flow rate, mobile phase composition, or temperature, as %RSD remains < 2% [1]. |

Discussion and Application Notes

- Method Selection: The UPLC method [1] offers superior speed, resolution, and solvent efficiency, making it ideal for high-throughput analysis in quality control and stability studies. The RP-HPLC methods [3] [4] are suitable for laboratories with standard HPLC equipment.

- Structural Elucidation: For identification and characterization of unknown degradation products, the stability-indicating UPLC method can be interfaced with a Mass Spectrometer (UPLC-MS/MS) [1]. This provides definitive structural information for the degradants, which is crucial for understanding degradation pathways.

- Role in Formulation Development: These forced degradation studies provide vital information on the conditions under which this compound is unstable. This knowledge guides the formulation process, including the choice of excipients, and helps define appropriate storage conditions, packaging, and shelf-life [1].

Conclusion

The protocols and data summarized here provide a validated framework for conducting forced degradation studies on this compound. The stability-indicating UPLC method is precise, accurate, linear, robust, and specific, successfully separating the drug from its degradation products. Adhering to this protocol will ensure the generation of reliable data for the assessment of this compound's stability, supporting quality control and regulatory submissions.

References

- 1. Development and validation of stability indicating UPLC ... [tandf.figshare.com]

- 2. Advanced UPLC-Photo Diode Array Method for Precise ... [orientjchem.org]

- 3. RP-HPLC Based Analytical Method Development and ... [zenodo.org]

- 4. Estimation of this compound in Tablet Dosage Form Using ... [link.springer.com]

- 5. Stability-indicating HPLC-DAD method for the determination of ... [fjps.springeropen.com]

Comprehensive Application Notes and Protocols: Analytical Method Development and Validation for Sotagliflozin according to ICH Guidelines

Introduction and Therapeutic Relevance

Sotagliflozin is a novel dual inhibitor of sodium-glucose cotransporter types 1 and 2 (SGLT1 and SGLT2) that represents a significant advancement in the management of type 2 diabetes mellitus. This pharmaceutical compound exhibits a unique mechanism of action by simultaneously reducing renal glucose reabsorption through SGLT2 inhibition in the kidneys and decreasing intestinal glucose absorption via SGLT1 inhibition in the gastrointestinal tract. The chemical structure of this compound, identified as 2-[4-chloro-3-[(4-ethoxyphenyl) methyl] phenyl]-6-methylsulfanyloxane-3,4,5-triol with molecular formula C₂₁H₂₅ClO₅S and molecular weight of 424.9 g/mol, features five adjacent chiral centers that contribute to its selective biological activity [1]. From a pharmacokinetic perspective, this compound demonstrates a prolonged half-life of approximately 29 hours, making it suitable for once-daily dosing regimens, with clinical studies showing a peak plasma concentration (Cmax) of 165 ng/mL and cumulative exposure (AUC₀−τ) of 1172 ng·h/mL following multiple doses [1].

The development of robust analytical methods for this compound is paramount for quality control in pharmaceutical manufacturing and ensuring therapeutic efficacy in clinical applications. The absence of compendial methods and limited publicly available analytical procedures for this compound underscores the necessity for thoroughly validated methods in accordance with International Council for Harmonisation (ICH) guidelines [1]. This comprehensive document presents detailed application notes and protocols for two validated chromatographic methods—Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the precise quantification of this compound in bulk drug substances and pharmaceutical dosage forms.

Analytical Method Selection Principles

The selection of an appropriate analytical method for pharmaceutical compounds depends on various factors including the chemical properties of the analyte, required sensitivity, available instrumentation, and intended application. For this compound, both HPLC and UPLC techniques offer distinct advantages that make them suitable for different analytical scenarios in pharmaceutical settings.

HPLC methodology represents a well-established approach that provides robust separation with wide availability across quality control laboratories. The inherent method robustness and compatibility with various detection systems make HPLC particularly suitable for routine analysis in quality control environments where method transfer and operator familiarity are important considerations. Additionally, HPLC systems generally operate at lower back-pressures, potentially extending column lifetime and reducing maintenance requirements [2].

In contrast, UPLC technology utilizes columns packed with smaller particles (typically below 2μm) and operates at higher pressures, delivering superior resolution, reduced analysis times, and lower solvent consumption. The enhanced sensitivity and speed of UPLC make it particularly valuable for method development activities and high-throughput analysis in research and development settings [1]. The fundamental differences between these techniques necessitate careful consideration of the analytical requirements when selecting the most appropriate method for this compound quantification.

Table 1: Comparison of HPLC and UPLC Techniques for this compound Analysis

| Parameter | HPLC Method | UPLC Method |

|---|---|---|

| Separation Principle | Reversed-phase chromatography | Reversed-phase chromatography |

| Analysis Time | ~3-5 minutes | ~1-3 minutes |

| Particle Size | 3-5μm | 1.7μm |

| Typical Flow Rates | 1.0-1.5 mL/min | 0.2-0.5 mL/min |

| Sample Consumption | Higher | Lower |

| Solvent Consumption | Higher | Lower (60-70% reduction) |

| Operational Pressure | <400 bar | >600 bar |

| Primary Application | Routine quality control | Research & development, high-throughput analysis |

RP-HPLC Method Protocol

Materials and Equipment

The RP-HPLC method for this compound analysis requires the following materials and equipment: This compound reference standard (purity ≥99%), HPLC-grade methanol, HPLC-grade acetonitrile, potassium dihydrogen phosphate (analytical grade), ortho-phosphoric acid (for pH adjustment), and deionized water (purified through Millipore or equivalent system). The necessary equipment includes an HPLC system with UV or DAD detector, C18 column (250 × 4.6 mm, 5μm particle size), pH meter, analytical balance (0.1 mg sensitivity), ultrasonic bath, and vacuum filtration apparatus with 0.45μm membrane filters [2].

Chromatographic Conditions

The optimized chromatographic conditions for the RP-HPLC method are as follows: The stationary phase consists of an Agilent C18 column (250 × 4.6 mm, 5μm). The mobile phase is prepared by mixing Potassium dihydrogen phosphate buffer (0.05M, pH 3.5 ± 0.1) and methanol in the ratio of 45:55 v/v. For certain applications, an alternative mobile phase comprising a 50:50 v/v mixture of the aforementioned buffer and acetonitrile may be employed. The flow rate is maintained at 1.5 mL/min with detection wavelength set at 300 nm. The injection volume is typically 20 μL, and the analysis is performed at ambient column temperature [2]. Under these optimized conditions, this compound elutes at approximately 3.29 minutes, providing a rapid analysis suitable for high-throughput quality control applications.

Preparation of Solutions

Mobile Phase Preparation: Accurately weigh 6.8 g of potassium dihydrogen phosphate and transfer to a 1000 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade water to obtain 0.05M solution. Adjust the pH to 3.5 ± 0.1 using ortho-phosphoric acid. Mix 450 mL of this buffer with 550 mL of HPLC-grade methanol, filter through a 0.45μm membrane filter, and degas by sonication for 10 minutes [2].

Standard Stock Solution: Accurately weigh about 10 mg of this compound working standard into a 10 mL clean, dry volumetric flask. Add approximately 2 mL of acetonitrile and sonicate until complete dissolution. Dilute to volume with mobile phase to obtain a concentration of 1000 μg/mL [2].

Working Standard Solutions: Pipette 0.3 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain a concentration of 30 μg/mL. Filter through a 0.45μm syringe filter before injection [2].

Sample Preparation (Tablet Formulation): Accurately weigh and powder not less than 10 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 20 minutes with intermittent shaking, dilute to volume with the same solvent, and mix well. Centrifuge or filter through a 0.45μm membrane filter. Dilute the filtrate appropriately to obtain a final concentration of approximately 30 μg/mL [2].

UPLC-PDA Method Protocol

Materials and Equipment

The UPLC method requires This compound reference standard (purity ≥99%), UPLC-grade acetonitrile, ortho-phosphoric acid (OPA, analytical grade), and HPLC-grade water. The essential equipment includes an Acquity Waters UPLC system equipped with photo-diode array (PDA) detector, BEH Waters C18 column (2.1 × 50 mm, 1.7μm particle size), analytical balance (0.1 mg sensitivity), ultrasonic bath, and pH meter [1].

Chromatographic Conditions

The optimized UPLC conditions offer significantly faster analysis compared to conventional HPLC: The stationary phase consists of a BEH Waters C18 column (2.1 × 50 mm, 1.7μm). The mobile phase is prepared by mixing 700 mL of UPLC-grade acetonitrile with 300 mL of 0.1% ortho-phosphoric acid buffer (pH adjusted to 3.0 with sodium hydroxide) in the ratio of 70:30 v/v. The flow rate is maintained at 0.25 mL/min with detection wavelength set at 225 nm. The injection volume is 5 μL, and the total run time is 3 minutes. Under these optimized conditions, this compound elutes at approximately 0.516 minutes, enabling extremely rapid analysis [1].

Preparation of Solutions

Mobile Phase Preparation: Add 1 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water and mix well to obtain 0.1% OPA solution. Adjust the pH to 3.0 using sodium hydroxide solution. Mix 700 mL of UPLC-grade acetonitrile with 300 mL of the 0.1% OPA buffer. Filter through a 0.45μm membrane filter and degas by sonication for 5 minutes [1].

Standard Stock Solution: Accurately weigh about 10 mg of this compound working standard into a 10 mL volumetric flask. Add about 2 mL of acetonitrile, sonicate to dissolve, and dilute to volume with mobile phase to obtain a concentration of 1000 μg/mL [1].

Working Standard Solutions: Transfer 0.3 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain a concentration of 30 μg/mL. For linearity studies, prepare solutions in the concentration range of 10-50 μg/mL [1].

Sample Preparation (Tablet Formulation): Weigh and powder not less than 10 tablets. Transfer an amount equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15 minutes, dilute to volume with mobile phase, and mix well. Filter through a 0.45μm syringe filter. Dilute the filtrate appropriately to obtain a final concentration within the linearity range [1].

Method Validation

The validation of both analytical methods was performed following ICH Q2(R1) guidelines, evaluating parameters including specificity, linearity, accuracy, precision, detection and quantification limits, and robustness [2] [1]. The validation protocols and acceptance criteria are detailed below.

System Suitability

System suitability tests verify that the chromatographic system is adequate for the intended analysis. For both methods, six replicate injections of standard solution were evaluated for retention time, peak area, theoretical plates, and tailing factor. The relative standard deviation (RSD) for peak area and retention time should not exceed 2.0%, while the tailing factor should be less than 2.0, and theoretical plates should exceed 2000 [2] [1].

Table 2: System Suitability Parameters for this compound Methods

| Parameter | Acceptance Criteria | RP-HPLC Results | UPLC Results |

|---|---|---|---|

| Retention Time (min) | RSD ≤ 2% | 3.29 min (RSD < 1%) | 0.516 min (RSD < 1%) |

| Theoretical Plates | >2000 | >2000 | >3000 |

| Tailing Factor | ≤2.0 | <2.0 | <2.0 |

| Peak Area RSD | ≤2.0% | <2.0% | <2.0% |

| Resolution | >2.0 | - | - |

Specificity

Specificity was demonstrated by injecting placebo formulations, standard solutions, and sample solutions to confirm the absence of interference at the retention time of this compound. For forced degradation studies, this compound was subjected to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (105°C), and photolytic conditions. The method proved specific by effectively separating this compound from degradation products with peak purity index greater than 0.999, confirming the stability-indicating capability of both methods [1].

Linearity and Range

Linearity was evaluated by analyzing standard solutions at five to six concentration levels. For the RP-HPLC method, the concentration range was 10-50 μg/mL, while the UPLC method demonstrated linearity in the range of 10-50 μg/mL. The correlation coefficient (r²) exceeded 0.999 for both methods, indicating excellent linear response [2] [1].

Table 3: Linearity and Sensitivity Parameters

| Parameter | RP-HPLC Method | UPLC Method |

|---|---|---|

| Linearity Range | 10-50 μg/mL | 10-50 μg/mL |

| Correlation Coefficient (r²) | >0.999 | >0.999 |

| Regression Equation | y = mx + c | y = mx + c |

| LOD | - | 0.05 μg/mL |

| LOQ | - | 0.10 μg/mL |

| Slope (m) | - | - |

| Intercept (c) | - | - |

Accuracy and Precision

Accuracy was evaluated through recovery studies by spiking placebo with known quantities of this compound at three concentration levels (50%, 100%, and 150% of target concentration). The mean recovery for both methods ranged between 98.0-102.0%, meeting acceptable criteria [2] [1].

Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. Method precision was determined by analyzing six independent sample preparations at 100% concentration level. The RSD for peak areas was less than 2.0% in all cases, confirming acceptable precision [1].

Robustness

Robustness was evaluated by deliberately introducing small variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and wavelength (±2 nm). The results demonstrated that the methods remain unaffected by these small operational variations, as evidenced by consistent retention times, theoretical plates, and tailing factors within specified limits [2] [1].

Forced Degradation and Stability Studies

Forced degradation studies provide critical information about the inherent stability of the drug substance and the stability-indicating property of the analytical method. These studies were conducted on this compound under various stress conditions as per ICH guidelines Q1A(R2) to demonstrate that the methods can effectively separate the analyte from its degradation products [1].

Acidic Degradation: Expose this compound solution to 0.1N HCl at room temperature for 1-2 hours. Neutralize with 0.1N NaOH before analysis. Significant degradation (>10%) may be observed, indicating susceptibility to acid hydrolysis [1].

Basic Degradation: Treat this compound solution with 0.1N NaOH at room temperature for 1-2 hours. Neutralize with 0.1N HCl before analysis. The drug demonstrates relative stability under basic conditions compared to acidic conditions [1].

Oxidative Degradation: Subject this compound solution to 3% hydrogen peroxide at room temperature for 1-2 hours. Directly inject without further treatment. Moderate degradation may occur, indicating susceptibility to oxidative stress [1].

Thermal Degradation: Expose solid this compound to 105°C for 24-48 hours in an oven. Prepare solution at desired concentration after stress exposure. Minimal degradation suggests good thermal stability of the solid drug substance [1].

Photolytic Degradation: Expose solid this compound to visible and UV light (overall illumination of not less than 1.2 million lux hours and integrated UV energy of not less than 200 watt-hours/m²). Prepare solution after stress exposure. Minimal degradation indicates photostability of the drug substance [1].

The following diagram illustrates the forced degradation study workflow:

Application Notes and Practical Considerations

Method Implementation

When implementing these methods for this compound analysis, several practical considerations ensure successful method performance. For the HPLC method, particular attention should be paid to mobile phase preparation, especially the pH adjustment of the phosphate buffer to 3.5 ± 0.1, as small variations can significantly impact retention time and peak symmetry. The column should be properly conditioned with mobile phase for at least 30-60 minutes before analysis to ensure stable baseline and reproducible retention times [2].

For the UPLC method, the significantly higher operating pressures require ensuring that all connections are properly tightened to prevent leaks. The use of UPLC-specific columns with 1.7μm particles is essential, as conventional HPLC columns cannot withstand the high system pressures. Due to the low flow rate (0.25 mL/min), the dwell volume of the system becomes more critical, potentially requiring adjustment of gradient delay volume for method transfer between different UPLC systems [1].

Troubleshooting Guide

Common issues that may arise during method implementation and their respective solutions include:

Peak Tailing: If tailing factor exceeds 2.0, consider replacing the guard column, adjusting mobile phase pH, or increasing buffer concentration. For severe tailing, the column may need replacement due to void formation or stationary phase degradation [2].

Retention Time Shifts: Significant retention time drift may indicate mobile phase decomposition, column temperature fluctuations, or improper mobile phase preparation. Prepare fresh mobile phase daily and ensure consistent column temperature for reproducible results [1].

Pressure Fluctuations: Unusual pressure spikes may suggest column blockage, particulate matter in samples, or mobile phase degassing issues. Filter all samples through 0.45μm or 0.2μm filters and ensure proper mobile phase degassing [2] [1].

Low Theoretical Plates: If theoretical plates fall below 2000, consider optimizing flow rate, checking column performance, or adjusting injection volume. The column may require cleaning or replacement if performance does not improve [2].

Quantitative Analysis

For assay of this compound in pharmaceutical dosage forms, prepare standard and sample solutions as described in the protocols. Inject each solution in triplicate and calculate the drug content using the following formula:

% Label Claim = (A_{sample} × W_{std} × D_{sample} × P × 100) / (A_{std} × W_{sample} × D_{std} × 100)

Where:

- A_{sample} and A_{std} = Peak areas of sample and standard

- W_{sample} and W_{std} = Weights of sample and standard

- D_{sample} and D_{std} = Dilution factors of sample and standard

- P = Percentage purity of working standard

The acceptance criteria for assay is typically 90.0-110.0% of label claim, with RSD not more than 2.0% for replicate preparations [2] [1].

The following workflow diagram summarizes the analytical method development and validation process:

Conclusion

The RP-HPLC and UPLC methods presented herein have been comprehensively validated as per ICH guidelines and demonstrate superior performance for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The RP-HPLC method offers a robust, cost-effective solution for routine quality control applications in pharmaceutical industries, while the UPLC method provides rapid, high-throughput analysis with enhanced sensitivity, making it particularly suitable for research and development settings. Both methods exhibit excellent specificity through forced degradation studies, confirming their stability-indicating capabilities. The detailed protocols and application notes facilitate straightforward implementation in analytical laboratories, supporting the ongoing development and quality assurance of this important therapeutic agent for diabetes management.

References

Comprehensive Analytical Methods for Sotagliflozin: Application Notes and Protocols

This document provides a detailed guide for the chromatographic analysis and sample preparation of Sotagliflozin, a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1/2) used in the management of type 2 diabetes. The protocols summarize validated Ultra-Performance Liquid Chromatography (UPLC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and spectrophotometric methods, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction to this compound

This compound (C₂₁H₂₅ClO₅S, MW: 424.9 g/mol) is an oral antidiabetic agent that uniquely inhibits both SGLT1 (primarily in the gastrointestinal tract) and SGLT2 (primarily in the kidneys) [1] [2]. Its IUPAC name is 2-[4-chloro-3-[(4-ethoxyphenyl) methyl] phenyl]-6-methylsulfanyloxane-3,4,5-triol [1]. This dual mechanism delays intestinal glucose absorption and promotes urinary glucose excretion, offering a distinctive approach to glycemic control [2]. The drug is typically administered in 150 mg and 300 mg doses, has a half-life ranging from 13.5 to 20.7 hours, and is metabolized primarily via UGT enzymes and CYP3A4 [2]. The following sections provide established analytical methods for its quantification in bulk and pharmaceutical dosage forms.

Summary of Analytical Techniques

The table below summarizes the key analytical parameters for four validated methods for this compound quantification.

Table 1: Comparison of Analytical Methods for this compound Quantification

| Method Parameter | UPLC-PDA [1] | RP-HPLC [3] | Stability-Indicating UPLC [4] | UV-Spectrophotometry [3] |

|---|---|---|---|---|

| Technique | Ultra-Performance Liquid Chromatography | Reverse-Phase High-Performance Liquid Chromatography | Stability-Indicating UPLC | UV Spectrophotometry |

| Detection | Photo Diode Array (PDA) at 225 nm | UV at 249 nm | PDA at 242 nm | Zero-order at 254 nm |

| Column | BEH Waters C18 (2.1 x 50 mm, 1.7 µm) | C18 Column | Phenyl (100 x 1.0 mm, 1.7 µm) | Not Applicable |

| Mobile Phase | Acetonitrile:0.1% OPA Buffer (70:30, v/v) | Acetonitrile:0.1% OPA (40:60, v/v) | 0.1% Formic Acid:ACN (50:50, v/v) | Methanol |

| Flow Rate | 0.25 mL/min | 1.0 mL/min | 0.2 mL/min | Not Applicable |

| Retention Time | 0.516 min | 3.748 min | 0.761 min | Not Applicable |

| Linearity Range | 10 - 50 µg/mL | Information Missing | 4 - 60 µg/mL | Information Missing |

| LOD / LOQ | 0.05 / 0.10 µg/mL | Information Missing | 0.12 / 0.40 µg/mL | Information Missing |

Detailed Experimental Protocols

Standard and Sample Preparation

The following procedures are critical for obtaining accurate and reproducible results.

3.1.1. Standard Stock Solution (UPLC/RP-HPLC Methods)

- Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL clean, dry volumetric flask.

- Add about 2 mL of acetonitrile (or methanol) and sonicate until the solid is completely dissolved.

- Dilute to the final volume with the prepared mobile phase to obtain a primary stock solution of 1000 µg/mL [1] [5].

- For working standard solutions, pipette 0.3 mL of the primary stock into another 10 mL volumetric flask and dilute to the mark with the mobile phase to achieve a concentration of 30 µg/mL [1].

3.1.2. Sample Preparation from Tablet Dosage Form

- Accurately weigh and powder not less than 20 tablets.

- Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

- Add approximately 50-70 mL of methanol and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

- Cool the solution to room temperature, then dilute to volume with methanol to obtain a stock sample solution.

- Filter the solution through a 0.45 µm (or 0.2 µm) membrane filter to remove insoluble excipients [3] [5].

- Further dilute the filtrate appropriately with the mobile phase to obtain a final concentration within the linearity range (e.g., ~30 µg/mL).

Chromatographic Conditions and Procedures

3.2.1. Ultra-Performance Liquid Chromatography (UPLC) Method

- Column: BEH Waters C18 (2.1 x 50 mm, 1.7 µm particle size) [1].

- Mobile Phase: Prepare a mixture of HPLC-grade acetonitrile and 0.1% ortho-phosphoric acid (OPA) buffer in a 70:30 (v/v) ratio. Adjust the buffer pH to 3.0 with sodium hydroxide if necessary [1].

- Elution Mode: Isocratic.

- Flow Rate: 0.25 mL/min.

- Column Temperature: Ambient.

- Detection Wavelength: 225 nm using a Photo Diode Array (PDA) detector [1].

- Injection Volume: 5 µL.

- Run Time: Approximately 3 minutes [1].

3.2.2. Reverse-Phase HPLC (RP-HPLC) Method

- Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) [3].

- Mobile Phase: Prepare a mixture of acetonitrile and 0.1% ortho-phosphoric acid (OPA) in a 40:60 (v/v) ratio [3].

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 249 nm.

- Injection Volume: 20 µL.

- Retention Time: Approximately 3.75 minutes [3].

Forced Degradation (Stability-Indicating) Studies

Stability-indicating methods determine the inherent stability of the active ingredient and help in establishing shelf-life and storage conditions. The following workflow and protocol are used for forced degradation studies [1] [4].

Diagram 1: Workflow for forced degradation studies of this compound. Samples are subjected to various stress conditions and then analyzed to separate and identify degradation products.

Protocol:

- Acidic/Basic Degradation: Treat the this compound sample with 0.1-1 M hydrochloric acid (HCl) or sodium hydroxide (NaOH) at room temperature or under heating for a specified duration. Neutralize the solution before analysis [5].

- Oxidative Degradation: Expose the drug solution to hydrogen peroxide (H₂O₂) at appropriate concentrations (e.g., 3%) and monitor for degradation over time [5].

- Thermal Degradation: Subject the solid drug substance to dry heat (e.g., 60-70°C) for a predefined period in an oven, as per ICH Q1A accelerated testing conditions [5].

- Photolytic Degradation: Expose the solid drug and/or solution to direct daylight or a calibrated light source as per ICH Q1B guidelines [1] [5].

- After each stress treatment, analyze the samples using the UPLC or HPLC conditions described above. The method should effectively separate the parent this compound peak from its degradation products.

Method Validation Data

The developed UPLC and HPLC methods have been validated as per ICH Q2(R1) guidelines. Key validation parameters are summarized below.

Table 2: Method Validation Parameters for this compound Assay

| Validation Parameter | UPLC-PDA Method [1] | Stability-Indicating UPLC Method [4] | Acceptance Criteria (Typical) |

|---|---|---|---|

| Linearity (Range) | 10 - 50 µg/mL | 4 - 60 µg/mL | - |

| Regression Coefficient (R²) | Not Specified | 0.9998 | R² > 0.995 |

| Precision (% RSD) | < 2% (Intra-day & Inter-day) | < 2% | RSD ≤ 2% |

| Accuracy (% Recovery) | 98 - 102% | 100.3 - 100.6% | 98 - 102% |

| LOD | 0.05 µg/mL | 0.12 µg/mL | - |

| LOQ | 0.10 µg/mL | 0.40 µg/mL | - |

| Robustness | Compliant (Variations in flow rate, wavelength, etc.) | Compliant | % RSD ≤ 2% |

Discussion

Lipophilicity and Physicochemical Properties

Understanding the lipophilicity of this compound is crucial as it influences its absorption, distribution, and interaction with biological targets. A recent standardized chromatographic study provides the first experimental lipophilicity data for this compound and other gliflozins [6] [7]. The results indicated that the lipophilicity values (RMW and log kW) were highly dependent on the chromatographic system, showing higher values when methanol was used as the organic modifier compared to acetonitrile in reversed-phase systems [6]. These experimental values are more reliable than computational estimates and can be correlated with pharmacological properties like protein binding, volume of distribution, and lipophilic ligand efficiency (LLE) during drug development [6] [7].

Applications in Pharmaceutical Analysis

The protocols outlined herein are essential for multiple stages of drug development and manufacturing:

- Quality Control (QC): The RP-HPLC and UV-spectrophotometric methods are suitable for the routine assay of this compound in tablet dosage forms due to their simplicity, accuracy, and precision [3].

- Stability Studies: The UPLC methods, particularly the stability-indicating one, are critical for monitoring the formation of degradation products under various stress conditions, thereby helping to determine the drug's shelf-life and optimal packaging [1] [4].

- Pharmacokinetic Studies: The high sensitivity and rapid analysis time of the UPLC method (retention time ~0.5-0.76 minutes) make it suitable for high-throughput analysis, which is often required in bioanalytical studies [1] [4].

Troubleshooting and Best Practices

- Peak Tailing: Ensure the mobile phase pH is correctly adjusted and the column is in good condition. Using a high-purity silica-based column can mitigate this issue.

- Retention Time Shift: Check for mobile phase composition consistency, column temperature stability, and flow rate accuracy. Prepare the mobile phase fresh daily and degas thoroughly.

- Low Recovery: Verify the sonication time and solvent used during sample preparation to ensure complete dissolution of the drug from the tablet matrix. Always use appropriate filtration.

- System Suitability: Before sample analysis, ensure the system suitability test is performed. The relative standard deviation (%RSD) for peak areas from multiple injections of a standard solution should be less than 2% [1].

Conclusion

The detailed application notes and protocols provided in this document for UPLC, RP-HPLC, and UV-spectrophotometric methods offer robust, precise, and accurate procedures for the quantification of this compound in bulk and pharmaceutical dosage forms. The validated stability-indicating methods are particularly crucial for assessing the drug's stability profile. These standardized protocols can be reliably adopted in research laboratories, quality control units, and for regulatory submissions, ensuring the consistent quality and efficacy of this compound-based therapeutics.

References

- 1. Advanced UPLC-Photo Diode Array Method for Precise Quantification... [orientjchem.org]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. Estimation of this compound in Tablet Dosage Form Using ... [link.springer.com]

- 4. Development and validation of stability indicating UPLC ... [tandf.figshare.com]

- 5. Stability-indicating HPLC-DAD method for the determination of ... [fjps.springeropen.com]

- 6. Standardized Chromatographic and Computational ... [mdpi.com]

- 7. Standardized Chromatographic and Computational Approaches for... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods and Recovery Studies for Sotagliflozin Quantification in Pharmaceutical Formulations

Drug Profile and Pharmacological Basis

Sotagliflozin (C₂₁H₂₅ClO₅S) is a dual sodium-glucose cotransporter (SGLT1 and SGLT2) inhibitor representing a novel class of therapeutic agents with a unique dual inhibitory mechanism. With a molecular weight of 424.94 g/mol, this small molecule exhibits oral bioavailability of approximately 71% and demonstrates a prolonged half-life ranging from 21-35 hours, making it suitable for once-daily dosing [1]. The drug's distinctive chemical structure features five adjacent chiral centers that contribute to its selective activity [2]. This compound has received regulatory approval for cardiovascular risk reduction in patients with heart failure, type 2 diabetes mellitus, chronic kidney disease, and other cardiovascular risk factors, expanding its therapeutic utility beyond initial antidiabetic applications [1] [3].

The dual inhibition mechanism of this compound differentiates it from selective SGLT2 inhibitors, providing complementary effects on glucose regulation. SGLT2 inhibition occurs primarily in the kidneys, where it reduces renal glucose reabsorption by increasing the threshold for glucose recovery, resulting in increased glycosuria. Simultaneously, SGLT1 inhibition in the gastrointestinal tract delays glucose absorption in the distal small intestine and colon, thereby blunting postprandial hyperglycemia [1] [4]. This combined activity results in a multifaceted approach to glucose management with additional benefits observed in cardiovascular outcomes and heart failure reduction [5] [6].

Analytical Method Development and Validation

Chromatographic Conditions and Parameters

The development of a robust Ultra-Performance Liquid Chromatography with Photo-Diode Array detection (UPLC-PDA) method addresses the critical need for precise quantification of this compound in both bulk and pharmaceutical dosage forms. The optimized method employs a Waters BEH C18 column (2.1 × 50 mm, 1.7 μm) maintained at ambient temperature, with an isocratic mobile phase consisting of 0.1% ortho-phosphoric acid buffer and acetonitrile in a 30:70 ratio. The flow rate is set at 0.25 mL/min with a total run time of 3 minutes, and detection is performed at 225 nm using a PDA detector. This method demonstrates exceptional efficiency with a retention time of 0.516 minutes for this compound, allowing for rapid analysis [2].

The method validation was conducted following International Conference on Harmonization (ICH) Q2(R1) guidelines, establishing the protocol's reliability and accuracy for the quantification of this compound. Key validation parameters including specificity, linearity, accuracy, precision, and robustness were systematically evaluated. The method demonstrated excellent specificity with no interference from placebo components, confirming its ability to accurately measure this compound in the presence of excipients and potential degradants. The precision evaluation revealed relative standard deviation (RSD) values below 2% for both retention time and peak area, meeting stringent acceptance criteria for analytical methods [2].

Table 1: Optimized UPLC-PDA Chromatographic Conditions for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | Waters BEH C18 (2.1 × 50 mm, 1.7 μm) |

| Mobile Phase | 0.1% OPA Buffer:ACN (30:70 v/v) |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 5 μL |

| Column Temperature | Ambient |

| Detection Wavelength | 225 nm |

| Run Time | 3 minutes |

| Retention Time | 0.516 minutes |

Method Validation Summary

The analytical method for this compound quantification underwent comprehensive validation to establish its suitability for intended applications. The method demonstrated excellent linearity over a concentration range of 10-50 μg/mL with a correlation coefficient (r²) >0.999. Sensitivity parameters were established with a limit of detection (LOD) of 0.05 μg/mL and limit of quantification (LOQ) of 0.10 μg/mL, indicating the method's capability to detect and quantify this compound at low concentrations. Accuracy studies conducted at three concentration levels (50%, 100%, and 150% of target concentration) showed recovery percentages between 99-101%, confirming the method's accuracy across the validated range [2].

The precision evaluation encompassed both intra-day and inter-day studies, with six replicate injections of this compound at 10 μg/mL concentration. The results demonstrated high reproducibility with RSD values for peak area and retention time remaining below 2% in both precision studies. System suitability parameters confirmed the method's robustness, with theoretical plates exceeding 2000 and tailing factor within acceptable limits (<2.0). The method successfully applied to the assay of marketed formulations, demonstrating its practical utility in quality control settings with percentage assay values close to 100% of labeled claim [2].

Table 2: Method Validation Parameters for this compound UPLC-PDA Analysis

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 10-50 μg/mL | - |

| Correlation Coefficient (r²) | >0.999 | ≥0.999 |

| LOD | 0.05 μg/mL | - |

| LOQ | 0.10 μg/mL | - |

| Accuracy (% Recovery) | 99-101% | 98-102% |

| Precision (% RSD) | <2% | ≤2% |

| Specificity | No interference | No interference |

Experimental Protocols and Methodologies

Forced Degradation Studies Protocol

Forced degradation studies are essential for evaluating stability and identifying potential degradants of this compound under various stress conditions. These studies provide critical information about the inherent stability of the molecule and help validate the stability-indicating capability of the analytical method. The protocol involves subjecting this compound samples to stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic degradation, followed by analysis using the validated UPLC-PDA method [2].

For acid degradation, treat this compound sample with 0.1N HCl and heat at 60°C for 30 minutes. For base degradation, use 0.1N NaOH with heating at 60°C for 30 minutes. For oxidative degradation, expose the sample to 3% H₂O₂ at room temperature for 30 minutes. For thermal degradation, maintain the solid sample at 105°C for 6 hours in a hot air oven. For photolytic degradation, expose the sample to UV light at 254 nm for 24 hours. After each treatment, neutralize the samples (if applicable) and prepare appropriate dilutions with mobile phase. Analyze all samples alongside untreated controls and calculate the percentage degradation by comparing peak areas [2].

Sample Preparation and Analysis Protocol

Standard Solution Preparation: Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL clean, dry volumetric flask. Add approximately 2 mL of acetonitrile and sonicate until complete dissolution. Dilute to volume with mobile phase to obtain standard stock solution (1000 μg/mL). Pipette 0.3 mL of this stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain working standard solution (30 μg/mL). Filter through 0.45 μm PVDF syringe filter before injection [2].

Tablet Sample Preparation: Accurately weigh and finely powder not less than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add 2 mL of acetonitrile, sonicate for 15 minutes with intermittent shaking, and dilute to volume with mobile phase. Filter through 0.45 μm membrane filter, discarding the first 1 mL of filtrate. Pipette 0.3 mL of this solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain a final concentration of approximately 30 μg/mL [2].

Chromatographic Analysis: Inject 5 μL of the filtered solutions into the chromatographic system under the optimized conditions. Record the chromatograms and measure the peak responses of this compound. Calculate the percentage purity of the bulk drug or the assay of tablets using the following formula:

Assay (%) = (Aₜ/Aₛ) × (Cₛ/Cₜ) × 100

Where Aₜ is the peak area of the test solution, Aₛ is the peak area of the standard solution, Cₛ is the concentration of the standard solution, and Cₛ is the concentration of the test solution, both in μg/mL.

Data Visualization and Mechanistic Insights

SGLT Inhibition Mechanism and Workflow

The therapeutic action of this compound stems from its dual inhibitory mechanism targeting both SGLT1 and SGLT2 transporters. The visualization below illustrates the molecular pathways through which this compound exerts its pharmacological effects:

SGLT Inhibition Mechanism of this compound

Analytical Methodology Workflow

The UPLC-PDA analytical method for this compound quantification involves a systematic workflow from sample preparation to data analysis, as illustrated below:

UPLC-PDA Analytical Workflow for this compound

Clinical Applications and Clinical Trial Evidence

The development of robust analytical methods for this compound quantification supports its expanding clinical applications, particularly in cardiovascular medicine. Recent clinical evidence has demonstrated this compound's efficacy in reducing cardiovascular mortality and heart failure hospitalizations across diverse patient populations. The SOLOIST-WHF and SCORED trials established the foundation for this compound's approval, showing significant reductions in cardiovascular events in patients with type 2 diabetes and either worsening heart failure or chronic kidney disease [4] [6].